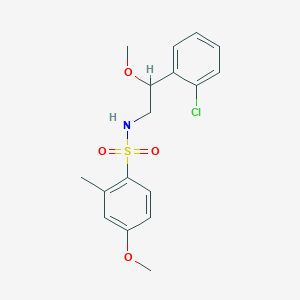

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(2-(2-Chlorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group, a methoxyethyl chain, and a substituted benzenesulfonamide moiety. Sulfonamides are renowned for their broad biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . This compound’s unique structural features—such as the ortho-chlorophenyl substituent and the dual methoxy groups—position it as a candidate for targeted therapeutic applications.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO4S/c1-12-10-13(22-2)8-9-17(12)24(20,21)19-11-16(23-3)14-6-4-5-7-15(14)18/h4-10,16,19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJAIOSJXPLPEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with an indole nucleus, have been found to bind with high affinity to multiple receptors.

Mode of Action

Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biological Activity

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, has been explored for various pharmacological effects, particularly in the context of anti-cancer and antimicrobial activities.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula: C16H20ClN1O4S

- Molecular Weight: 363.85 g/mol

- CAS Number: 22002-44-4

Structure

The structure consists of a chlorophenyl group, a methoxyethyl chain, and a sulfonamide functional group, which are known to influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In a study evaluating the anticancer effects of related sulfonamide compounds, it was found that these agents significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 and HeLa) when tested using MTT assays. The IC50 values indicated potent activity, suggesting that the compound may act through pathways involving the inhibition of key enzymes involved in cell proliferation.

Antimicrobial Activity

Sulfonamide derivatives are historically known for their antimicrobial properties. N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide has been tested against various bacterial strains, demonstrating inhibitory effects similar to those observed with traditional antibiotics.

Research Findings:

-

Bacterial Strains Tested:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

-

Results:

- The compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against the tested strains.

- Time-kill studies indicated that the compound maintained bactericidal activity over extended periods.

The biological activity of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-methoxy-2-methylbenzenesulfonamide is believed to be mediated through several mechanisms:

- Inhibition of Dihydropteroate Synthase (DHPS): Similar to other sulfonamides, this compound may inhibit DHPS, disrupting folate synthesis in bacteria.

- Induction of Apoptosis: In cancer cells, it may trigger apoptosis via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural Features

The compound’s structural analogs differ in substituent positions, chain configurations, and functional groups, which critically influence their physicochemical and biological behaviors. Key comparisons include:

Key Observations :

- Methoxy Groups : The dual methoxy groups (4-methoxy on benzenesulfonamide and 2-methoxyethyl chain) likely improve solubility and metabolic stability relative to compounds with single methoxy substitutions (e.g., ).

- Methyl Group on Sulfonamide : The 2-methyl group on the benzenesulfonamide moiety distinguishes it from analogs like , possibly modulating enzyme inhibition efficacy.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is estimated to be ~380–400 g/mol (based on analogs in ), aligning with drug-like properties.

- Solubility : Methoxy groups generally enhance aqueous solubility, contrasting with hydrophobic analogs like (cyclopentylethyl chain) or (3-methoxyphenyl).

- Synthetic Accessibility : Similar compounds (e.g., ) are synthesized via nucleophilic substitution and purified via silica gel chromatography, suggesting comparable routes for the target.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.